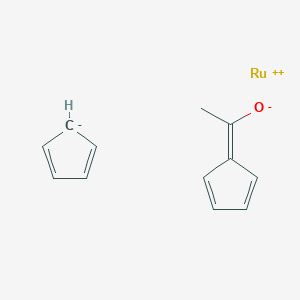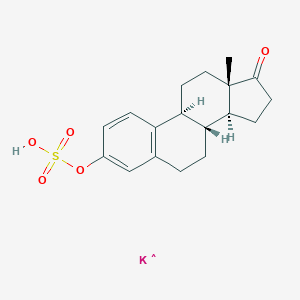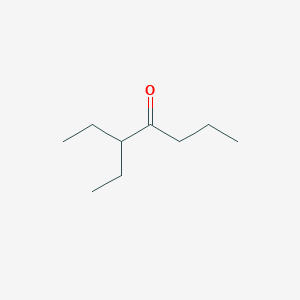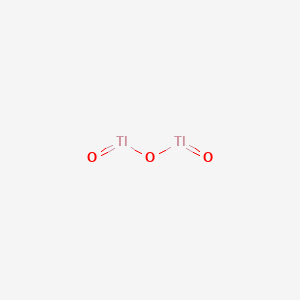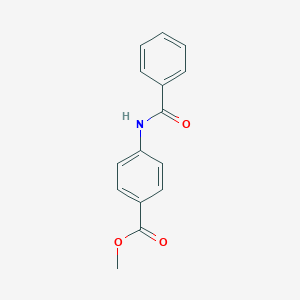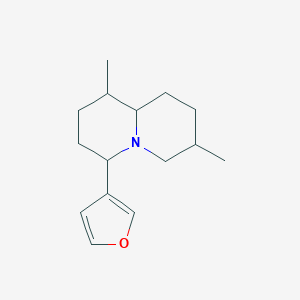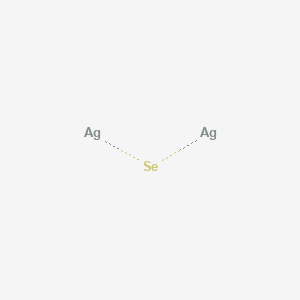
Silver selenide
説明
Silver selenide, also known as Ag2Se, is a chemical compound composed of two atoms of silver and one atom of selenium. It is an inorganic compound with a variety of applications in scientific research and industry. This compound is a semiconductor with a wide band gap, making it useful in optoelectronic devices. It is also used as a catalyst in chemical reactions, as a corrosion inhibitor, and as a photocatalyst for water splitting. This compound has a variety of interesting and unique properties that make it an attractive material for research.
科学的研究の応用
Thermoelectric Properties : Silver selenide has been identified as a promising thermoelectric material. Studies have focused on its Seebeck coefficient, resistivity, and thermal conductivity. Research has also explored doping effects and crystal lattice properties, highlighting its potential in thermoelectric applications (Conn & Taylor, 1960).
Nanoparticle Toxicology : The interaction of silver nanoparticles with biological systems, including their transformation into silver sulfide or this compound, has been studied. These transformations can affect silver bioavailability, toxicity, and risk in human health (Liu et al., 2012).
Medical Devices and Antimicrobial Properties : Silver, including its compounds like this compound, is widely used in medical devices and wound dressings due to its broad-spectrum antibiotic properties. Its interactions with other biological molecules and potential health risks have been investigated (Lansdown, 2010).
Neurotoxicity Studies : The potential neurotoxicity of silver, and by extension its compounds such as silver sulfide and this compound, has been a subject of study. These studies aim to understand the impact of silver on the central nervous system and its tissues (Lansdown, 2007).
Optical and Electrical Properties : Research has been conducted on the structural, electrical, and optical properties of this compound thin films. These studies are crucial for the development of semiconductor technologies and related applications (Kumar & Pradeep, 2002).
Anticancer and Chemopreventive Activity : Selenides, including this compound, have been studied for their potential in cancer prevention and treatment. Research focuses on their antioxidant, prooxidant, and redox-modulating properties (Álvarez-Pérez et al., 2018).
Nanotechnology and Material Science : The synthesis and characterization of this compound nanoparticles, their interaction with other elements like selenium, and their potential applications in various fields such as electronics and material science have been explored (Chen et al., 2002).
Superionic Phase Transitions : The phase transition properties of this compound, especially in nanowire forms, have been investigated for potential applications in solid-state electrolytes and related technologies (Schwarz et al., 2021).
Safety and Hazards
Exposure to Silver Selenide may produce adverse effects such as a permanent bluish-gray discoloration of the skin (argyria) or eyes (argyrosis) . Other toxic effects may include liver and kidney damage, irritation of the eyes, skin, respiratory, and intestinal tract, and changes in blood cells . Personal protective equipment/face protection should be worn to avoid contact with skin and eyes .
将来の方向性
作用機序
Target of Action
Silver Selenide (Ag2Se) is a ductile material with a low lattice thermal conductivity . It is primarily used in the field of energy conversion and as a solid-state electrolyte . Its primary targets are the thermoelectric and luminescence properties of bulk and two-dimensional phases .
Mode of Action
Ag2Se interacts with its targets by exhibiting a superionic phase transition at 133 °C . This phase transition allows it to function as a solid-state electrolyte . It also acts as a semiconductor mediator or catalyst for the growth of semiconductor heterostructures in solution .
Biochemical Pathways
The biochemical pathways of Ag2Se involve the thermal stability, thermoelectric, and luminescence properties of bulk and two-dimensional phases . The electronic structure and chemical bonding results show that these structures are thermodynamically and mechanically stable .
Pharmacokinetics
While the term pharmacokinetics is typically used in the context of drug metabolism, in the case of Ag2Se, we can discuss its transport properties. The temperature-dependent transport properties of single Ag2Se nanowires have been studied, which allowed for the determination of charge carrier type, concentration, and mobility below and above the superionic phase transition temperature .
Result of Action
The result of Ag2Se’s action is a sudden increase in conductivity by about 30%, accompanied by an increase in charge carrier density by about 200% and a decrease in mobility by about 45% across the superionic phase-transition . This leads to improved thermoelectric figure of merit (ZT) and power factor (PF) under optimal hole concentration .
Action Environment
The action of Ag2Se is influenced by environmental conditions. For instance, the size-dependent shift of the transition temperatures to below 100 °C in nanowires is much more pronounced than for nanocrystals of comparable size . This could be caused by changes in crystal structure arising from the synthesis process . Furthermore, the grinding together of stoichiometric quantities of Rb2Se and Ag2Se has been validated as an effective alternative for improving the dopability of monolayer Ag2Se .
生化学分析
Biochemical Properties
It is known to be an n-type degenerate semiconductor of high (nearly 10^19 cm–3) carrier concentration, irregularly high carrier mobility and with a degree of ionic conduction .
Cellular Effects
It is known that Ag2Se quantum dots can damage the nervous system of nematode Caenorhabditis elegans .
Molecular Mechanism
It is known that it has a superionic phase transition at 133 °C . This phase transition is accompanied by a sudden increase in conductivity by about 30%, which was accompanied by an increase in charge carrier density by about 200% and a decrease in mobility by about 45% .
Temporal Effects in Laboratory Settings
It is known that it has a superionic phase transition at 133 °C .
Dosage Effects in Animal Models
It is known that Ag2Se quantum dots can damage the nervous system of nematode Caenorhabditis elegans .
Metabolic Pathways
It is known that it is an n-type degenerate semiconductor .
Transport and Distribution
It is known that it has a superionic phase transition at 133 °C .
Subcellular Localization
It is known that it has a superionic phase transition at 133 °C .
特性
InChI |
InChI=1S/2Ag.Se | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWCVDGUVZRYLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Se].[Ag].[Ag] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ag2Se | |
| Record name | silver selenide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Silver_selenide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061644 | |
| Record name | Silver selenide (Ag2Se) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1302-09-6 | |
| Record name | Silver selenide (Ag2Se) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1302-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silver selenide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silver selenide (Ag2Se) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silver selenide (Ag2Se) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disilver selenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.727 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula and weight of Silver Selenide?
A1: this compound is represented by the molecular formula Ag2Se, with a molecular weight of approximately 341.7 g/mol.
Q2: What are the common crystal structures of this compound?
A2: this compound exhibits polymorphism, existing in several crystal structures depending on temperature. At room temperature, it commonly exists in the orthorhombic structure (β-Ag2Se) [, , , ]. Upon heating, it undergoes a phase transition to a cubic structure (α-Ag2Se) around 133°C [, ]. Notably, other metastable phases, such as a tetragonal phase, have also been reported under specific synthesis conditions [].
Q3: What is the significance of the superlattice structure in this compound?
A3: The formation of superlattices in this compound, particularly after specific heat treatments between 150°C and 300°C [, ], influences its thermoelectric properties. This structural modification can lead to changes in the Seebeck coefficient, resistivity, and thermal conductivity [, ], making it a subject of interest for energy harvesting applications.
Q4: What is the optical band gap of this compound thin films?
A4: The optical band gap of this compound thin films, as determined through ellipsometric, UV-Visible, and photoluminescence spectroscopic studies, is found to be around 1.7 eV [, , , ]. This value confirms its semiconducting nature and potential for applications in optoelectronic devices.
Q5: How does the thickness of this compound thin films influence their optical band gap?
A5: Research indicates that the optical band gap of this compound thin films exhibits a dependence on film thickness, particularly in the case of silver telluride []. Thinner films tend to have wider band gaps, attributed to the quantum size effect, where the confinement of charge carriers in smaller dimensions leads to an increase in energy level spacing [].
Q6: What is the impact of doping on the electrical properties of this compound?
A6: Doping this compound with various elements significantly alters its electrical properties. For instance, doping with copper and sulfur synergistically enhances the Seebeck coefficient and electrical conductivity []. Similarly, sulfur doping has been shown to increase the Seebeck coefficient and decrease thermal conductivity, leading to improved thermoelectric performance [].
Q7: What are the common methods for synthesizing this compound?
A7: this compound can be synthesized using various methods, each offering advantages depending on the desired properties and applications:
Q8: How is the morphology of this compound nanoparticles controlled during synthesis?
A8: Several factors influence the morphology of this compound nanoparticles during synthesis:
Q9: What are the potential applications of this compound in the field of energy harvesting?
A9: this compound exhibits promising thermoelectric properties, particularly in its nanostructured forms. The material's ability to convert heat energy into electrical energy makes it suitable for applications like:
Q10: What are the advantages of using this compound in photoconductive photodetectors?
A10: this compound colloidal quantum dots have shown potential in mid-wavelength infrared photodetection []. Their advantages include:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


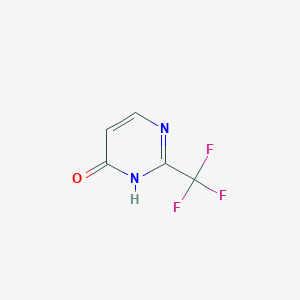
![10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride](/img/structure/B73883.png)
